Titanium diboride

Beschreibung

Eigenschaften

CAS-Nummer |

12045-63-5 |

|---|---|

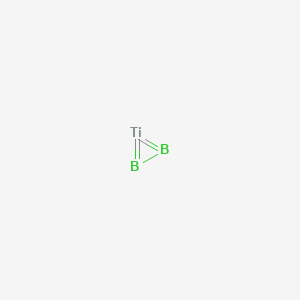

Molekularformel |

B2Ti |

Molekulargewicht |

69.49 g/mol |

IUPAC-Name |

1,2-dibora-3λ4-titanacyclopropa-2,3-diene |

InChI |

InChI=1S/2B.Ti |

InChI-Schlüssel |

QYEXBYZXHDUPRC-UHFFFAOYSA-N |

Kanonische SMILES |

[B].[B].[Ti] |

Physikalische Beschreibung |

Dry Powder Grey odorless powder; [Alfa Aesar MSDS] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

crystal structure analysis of titanium diboride

An In-depth Technical Guide to the Crystal Structure Analysis of Titanium Diboride (TiB₂)

Introduction

This compound (TiB₂) is a prominent advanced ceramic material renowned for its exceptional properties, including a high melting point (approximately 3225 °C), extreme hardness, high strength-to-density ratio, and excellent wear resistance.[1] These characteristics make it a critical material for a wide range of demanding applications, such as cutting tools, high-temperature crucibles, armor plating, and wear-resistant coatings.[2] The superior performance of TiB₂ is fundamentally rooted in its unique and stable crystal structure. This guide provides a comprehensive technical overview of the crystal structure of this compound, detailing its crystallographic parameters and the experimental methodologies employed for its analysis.

Crystallographic Data of this compound

This compound crystallizes in the hexagonal crystal system and is isostructural with aluminum diboride (AlB₂), adopting the C32-type structure.[3] The structure is characterized by alternating layers of titanium and boron atoms. The boron atoms form two-dimensional, graphite-like honeycomb networks, with strong covalent B-B bonds, which are primarily responsible for the material's high hardness.[4][5] These boron layers are intercalated with layers of titanium atoms.

The key crystallographic data for TiB₂ are summarized in the table below.

| Parameter | Value | Reference(s) |

| Crystal System | Hexagonal | [1][4][5] |

| Space Group | P6/mmm (No. 191) | [1][3][4][6] |

| Lattice Parameters | a = 3.029 Å | [4] |

| c = 3.229 Å | [4] | |

| α = β = 90°, γ = 120° | [1][4][7] | |

| Formula Units per Cell (Z) | 1 | [1][2][7] |

| Atomic Wyckoff Positions | Ti: 1a (0, 0, 0) | [1][3][4] |

| B: 2d (1/3, 2/3, 1/2) and (2/3, 1/3, 1/2) | [1][3][4] | |

| Interatomic Distances | Ti–B Bond Length: ~2.38 Å | [6] |

| B–B Bond Length: ~1.75 Å | [6] | |

| Calculated X-ray Density | ~4.50 g/cm³ | [7] |

Experimental Protocols for Crystal Structure Analysis

The determination of TiB₂'s crystal structure is primarily accomplished through X-ray Diffraction (XRD), a non-destructive technique that provides detailed information about the crystallographic structure, phase composition, and physical properties of materials.

General Protocol for Powder X-ray Diffraction (XRD)

Powder XRD is the most common method for routine structural analysis of polycrystalline TiB₂.

-

Sample Preparation:

-

A polycrystalline TiB₂ sample, either synthesized (e.g., via carbothermal reduction) or commercially procured, is ground into a fine, homogeneous powder, typically with a particle size in the range of 1-10 µm. This ensures that a sufficient number of crystallites are randomly oriented to produce a statistically representative diffraction pattern.

-

The fine powder is carefully packed into a sample holder, ensuring a flat, smooth surface that is level with the holder's reference plane to prevent geometric errors during data collection.

-

-

Instrumentation and Data Collection:

-

A powder diffractometer, commonly operating in a Bragg-Brentano parafocusing geometry, is used for analysis.

-

X-ray Source: A copper X-ray tube is typically used, providing monochromatic CuKα radiation (λ ≈ 1.54 Å).

-

Optics: The incident beam is conditioned using slits to control divergence, and a monochromator or filter is used to remove Kβ radiation.

-

Data Acquisition: The detector scans over a range of 2θ angles (e.g., 20° to 100°) while recording the intensity of the diffracted X-rays. The step size (e.g., 0.02°) and dwell time per step are set to achieve adequate signal-to-noise ratio.

-

-

Data Analysis:

-

Phase Identification: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions of the diffraction peaks are compared to standard patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) or the International Centre for Diffraction Data (ICDD).[5] For TiB₂, the experimental pattern is matched with a standard card, such as JCPDS No. 85-2083, to confirm the phase purity.[5]

-

Lattice Parameter Refinement: Once the phase is identified, the precise lattice parameters (a and c) are calculated from the peak positions using indexing software and least-squares refinement methods.

-

Crystallite Size Estimation: The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer formula, which is particularly useful for nanocrystalline samples.[5]

-

Complementary Techniques

-

Transmission Electron Microscopy (TEM): TEM provides direct imaging of the crystal lattice and can be used to obtain selected area electron diffraction (SAED) patterns from individual crystallites, offering localized crystallographic information that complements the bulk data from XRD.[5]

-

Scanning Electron Microscopy (SEM): SEM is used to examine the morphology, particle size, and texture of TiB₂ powders and sintered bodies, providing microstructural context to the crystallographic data.[3]

Visualizations

The following diagrams illustrate the experimental workflow for structural analysis and a conceptual representation of the TiB₂ crystal lattice.

Conclusion

The crystal structure of this compound is a key determinant of its remarkable physical and mechanical properties. Its hexagonal P6/mmm structure, consisting of strong covalently bonded boron planes separated by titanium layers, is well-established. The analysis, primarily conducted using powder X-ray diffraction, consistently confirms the lattice parameters and atomic positions detailed in this guide. A thorough understanding of this crystal structure is essential for researchers and scientists in materials science for the continued development and application of TiB₂-based materials.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. What is the Crystal Structure of Titanium boride?_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Progress in Materials | Review on the Development of this compound Ceramics [lidsen.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. mp-1145: TiB2 (hexagonal, P6/mmm, 191) [legacy.materialsproject.org]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

Technical Guide: Calculation of the Theoretical Density of Titanium Diboride (TiB₂)

Introduction

Titanium diboride (TiB₂) is an advanced ceramic material renowned for its exceptional hardness, high melting point, excellent wear resistance, and good thermal and electrical conductivity.[1][2] These properties make it a candidate for a wide range of demanding applications, including cutting tools, armor, crucibles for molten metals, and wear-resistant coatings.[2]

The theoretical density is a fundamental intrinsic property of a crystalline material, representing the maximum achievable density if the material were a perfect, defect-free single crystal.[3] It is calculated based on the material's crystal structure and the atomic weight of its constituent elements.[4] For materials scientists and engineers, the theoretical density serves as a critical benchmark for quality control, allowing for the quantification of porosity in sintered or manufactured parts, which significantly influences their mechanical and physical properties.[5][6] This guide provides a comprehensive, step-by-step protocol for the calculation of the theoretical density of this compound.

Fundamental Principles of Theoretical Density

The theoretical density (ρ) of a crystalline solid is determined by the mass of the atoms within a single unit cell and the volume of that unit cell. The relationship is expressed by the following general formula[4][7]:

ρ = (n * M) / (V_c * N_A)

Where:

-

ρ = Theoretical density (typically in g/cm³)

-

n = The number of formula units per unit cell

-

M = The molar mass of the formula unit ( g/mol )

-

V_c = The volume of the unit cell (cm³)

-

N_A = Avogadro's number (approximately 6.022 x 10²³ mol⁻¹)

To perform the calculation for TiB₂, one must first identify its crystal structure to determine the values for 'n' and the formula for 'V_c'.

Crystal Structure of this compound (TiB₂)

This compound crystallizes in the hexagonal crystal system.[1][5] Its specific structure is the AlB₂-type, which belongs to the P6/mmm space group.[2][8][9] The unit cell contains one formula unit (n=1) of TiB₂.[2][9] The atomic positions within this hexagonal cell are defined with the Titanium (Ti) atom at the origin (0,0,0) and the two Boron (B) atoms at (1/3, 2/3, 1/2) and (2/3, 1/3, 1/2).[8][9]

The volume of a hexagonal unit cell (V_c) is calculated from its lattice parameters, 'a' and 'c', using the formula:

V_c = (√3 / 2) * a² * c

Data Presentation: Required Parameters for Calculation

The accurate calculation of TiB₂'s theoretical density requires precise values for its atomic and structural parameters. These are summarized in the table below.

| Parameter | Symbol | Value | Source(s) |

| Atomic Weight of Titanium | M_Ti | 47.867 g/mol | [10][11][12] |

| Atomic Weight of Boron | M_B | 10.811 g/mol | [13][14] |

| Molar Mass of TiB₂ | M_TiB₂ | 69.522 g/mol | [9] |

| Lattice Parameter 'a' (at 20 °C) | a | 3.0236 Å (3.0236 x 10⁻⁸ cm) | [9] |

| Lattice Parameter 'c' (at 20 °C) | c | 3.2204 Å (3.2204 x 10⁻⁸ cm) | [9] |

| Formula Units per Unit Cell | n | 1 | [2][9] |

| Avogadro's Number | N_A | 6.02214 x 10²³ mol⁻¹ | (Standard) |

Detailed Calculation Protocol

This section provides a step-by-step methodology for calculating the theoretical density of TiB₂ using the parameters defined above.

Step 1: Calculate the Molar Mass (M) of the TiB₂ Formula Unit

The molar mass of the TiB₂ formula unit is the sum of the atomic weight of one titanium atom and two boron atoms.

-

M_TiB₂ = M_Ti + (2 * M_B)

-

M_TiB₂ = 47.867 g/mol + (2 * 10.811 g/mol )

-

M_TiB₂ = 47.867 g/mol + 21.622 g/mol

-

M_TiB₂ = 69.489 g/mol

Note: The value of 69.522 g/mol from a NIST publication will be used for consistency with the high-precision lattice parameters from the same source.[9]

Step 2: Calculate the Volume of the Hexagonal Unit Cell (V_c)

The volume of the unit cell is calculated using the lattice parameters 'a' and 'c'. It is crucial to convert the units from Angstroms (Å) to centimeters (cm) to obtain the final density in g/cm³.

-

V_c = (√3 / 2) * a² * c

-

V_c = (1.73205 / 2) * (3.0236 Å)² * (3.2204 Å)

-

V_c = 0.866025 * (9.14217 Ų) * (3.2204 Å)

-

V_c ≈ 25.445 ų

Next, convert the volume from cubic angstroms (ų) to cubic centimeters (cm³), knowing that 1 Å = 10⁻⁸ cm.

-

V_c (cm³) = 25.445 * (10⁻⁸ cm)³

-

V_c = 2.5445 x 10⁻²³ cm³

Step 3: Calculate the Theoretical Density (ρ) of TiB₂

Using the values for n, M, V_c, and N_A, the theoretical density can now be calculated.

-

ρ = (n * M) / (V_c * N_A)

-

ρ = (1 * 69.522 g/mol ) / (2.5445 x 10⁻²³ cm³ * 6.02214 x 10²³ mol⁻¹)

-

ρ = 69.522 / (15.323) g/cm³

-

ρ ≈ 4.537 g/cm³

The calculated theoretical density is approximately 4.54 g/cm³ . A referenced value from the National Institute of Standards and Technology (NIST) reports the density as (4.500 ± 0.0032) g/cm³ based on similar parameters.[9] The minor difference may arise from the specific precision of constants used in the original publication.

Visualization of Calculation Workflow

The logical flow of the theoretical density calculation, from fundamental constants to the final result, is illustrated in the diagram below.

Caption: Logical workflow for the theoretical density calculation of TiB₂.

References

- 1. This compound (TiB2) | RK2 [rk2materials.com]

- 2. What is the Crystal Structure of Titanium boride?_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. testbook.com [testbook.com]

- 8. researchgate.net [researchgate.net]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. Titanium - Wikipedia [en.wikipedia.org]

- 11. Atomic Weight of Titanium | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 12. Atomic Weights and Isotopic Compositions for Titanium [physics.nist.gov]

- 13. Atomic Weight of Boron | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 14. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

An In-depth Technical Guide to the Electronic Band Structure of Titanium Diboride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electronic band structure of titanium diboride (TiB₂), a material of significant interest due to its exceptional hardness, high melting point, and excellent electrical conductivity. The electronic structure is fundamental to understanding and predicting these properties, making it a crucial area of study for materials science and related fields. This document summarizes theoretical and experimental findings, details the methodologies used in its characterization, and presents key data in a structured format.

Introduction to this compound (TiB₂)

This compound possesses a hexagonal crystal structure (space group P6/mmm) characterized by alternating layers of titanium and boron atoms. The boron atoms form graphite-like honeycomb sheets, with titanium atoms situated in the centers of the hexagonal prisms. This layered structure gives rise to a unique combination of metallic, covalent, and ionic bonding, which dictates its remarkable physical and chemical properties. A thorough understanding of its electronic band structure is paramount for the development of new applications, from wear-resistant coatings to high-temperature electrodes.

Theoretical Electronic Band Structure

The electronic band structure of TiB₂ has been extensively studied using first-principles calculations based on Density Functional Theory (DFT). These theoretical investigations provide a detailed picture of the energy bands and the density of states (DOS), which are essential for explaining the material's metallic nature and strong covalent framework.

Band Structure and Density of States (DOS)

DFT calculations consistently show that TiB₂ is a metallic conductor with no band gap. The bands that cross the Fermi level are primarily derived from the hybridization of Titanium 3d and Boron 2p orbitals. The strong covalent bonding within the boron layers is a result of the interaction between Boron 2s and 2p orbitals.

The Density of States (DOS) reveals a "pseudogap" near the Fermi level, which is a region of reduced density of states. This feature is a hallmark of the strong covalent bonding between titanium and boron atoms and is a key factor in the material's high hardness and stability.

Bonding Characteristics

The bonding in TiB₂ is a complex mixture of:

-

Covalent Bonding: Strong covalent B-B bonds form the hexagonal boron sheets. Additionally, significant covalent character exists in the Ti-B bonds due to the hybridization of Ti 3d and B 2p orbitals.

-

Metallic Bonding: The presence of delocalized electrons from the titanium atoms gives rise to the material's high electrical conductivity.

-

Ionic Bonding: There is a degree of charge transfer from titanium to the more electronegative boron atoms, introducing an ionic component to the Ti-B bonds.

Quantitative Data

The following tables summarize key quantitative data for this compound, including crystallographic parameters and formation enthalpy, compiled from both theoretical calculations and experimental measurements.

Table 1: Crystallographic Data for this compound (TiB₂) at Room Temperature

| Parameter | Theoretical Value (DFT) | Experimental Value |

| Crystal Structure | Hexagonal | Hexagonal |

| Space Group | P6/mmm | P6/mmm |

| Lattice Constant, a | 3.028 Å - 3.032 Å | 3.028 Å - 3.031 Å |

| Lattice Constant, c | 3.218 Å - 3.235 Å | 3.228 Å - 3.232 Å |

| c/a Ratio | ~1.066 | ~1.066 |

Table 2: Enthalpy of Formation for this compound (TiB₂) at 0 K

| Method | Enthalpy of Formation (kJ/mol) |

| DFT Calculation | -310 to -325 |

| Experimental | -279 to -324 |

Experimental Protocols

Density Functional Theory (DFT) Calculations

The theoretical data presented in this guide are primarily derived from DFT calculations. A typical computational workflow for determining the electronic band structure of TiB₂ is as follows:

-

Software: Quantum ESPRESSO, VASP (Vienna Ab initio Simulation Package)

-

Exchange-Correlation Functional: Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) parameterization is commonly used.

-

Pseudopotentials: Ultrasoft or Projector-Augmented Wave (PAW) pseudopotentials are employed to describe the interaction between core and valence electrons.

-

Plane-Wave Cutoff Energy: A high cutoff energy (typically > 400 eV) is necessary to ensure the convergence of the total energy.

-

k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid. The density of the k-point mesh is crucial for obtaining accurate results and must be tested for convergence.

-

Structural Optimization: The crystal lattice parameters and atomic positions are fully relaxed to find the ground-state configuration before calculating the electronic properties.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material.

-

X-ray Source: A monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source is typically used.

-

Analysis Chamber: Measurements are performed in an ultra-high vacuum (UHV) environment (pressure < 10⁻⁹ torr) to prevent surface contamination.

-

Sample Preparation: The sample surface is often cleaned by argon ion sputtering to remove surface oxides and other contaminants.

-

Data Analysis: The core-level spectra (e.g., Ti 2p, B 1s) are analyzed to determine the chemical bonding states. The valence band spectrum provides information about the density of states below the Fermi level. For TiB₂, the Ti 2p₃/₂ peak is typically observed around 454.0 eV, and the B 1s peak is found at approximately 187.5 eV, confirming the presence of Ti-B bonds.

Angle-Resolved Photoemission Spectroscopy (ARPES)

-

Light Source: A high-intensity, monochromatic light source, typically a synchrotron radiation source or a UV laser, is used to excite photoelectrons.

-

Sample Environment: The experiment is conducted in an ultra-high vacuum chamber on a clean, single-crystal sample surface.

-

Electron Analyzer: A hemispherical electron analyzer measures the kinetic energy and emission angle of the photoemitted electrons.

-

Data Interpretation: By measuring the kinetic energy and emission angle of the photoelectrons, the binding energy and momentum of the electrons within the crystal can be determined, allowing for the direct mapping of the band structure.

Visualizations

The following diagrams illustrate key concepts and workflows related to the electronic structure of this compound.

Caption: A logical workflow for a typical DFT calculation of the electronic band structure.

Caption: The relationship between atomic orbitals and the formation of electronic bands in TiB₂.

Conclusion

The electronic band structure of this compound, as elucidated by Density Functional Theory and supported by X-ray Photoelectron Spectroscopy, reveals a complex interplay of metallic, covalent, and ionic bonding. This unique electronic configuration is directly responsible for its desirable properties, including high hardness, stability, and electrical conductivity. While direct experimental visualization of the band structure through techniques like ARPES is currently lacking in the literature, the theoretical models provide a robust and consistent picture. Future experimental work, particularly using ARPES on high-quality single crystals, would be invaluable for further refining our understanding of this important material.

A Comprehensive Technical Guide to the Fundamental Properties of Titanium Diboride (TiB₂) Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core properties of titanium diboride (TiB₂) powder, a material of significant interest across various high-technology sectors. This document outlines its fundamental physical, chemical, thermal, mechanical, and electrical characteristics, supported by detailed experimental protocols for their determination. The synthesis of TiB₂ is also discussed, with procedural workflows visualized for clarity.

Core Properties of this compound (TiB₂)

This compound is an advanced ceramic material known for its exceptional hardness, high melting point, and excellent thermal and electrical conductivity.[1][2] It possesses a hexagonal crystal structure and is typically a gray or grayish-black powder.[3][4] These properties make it a candidate for applications such as cutting tools, armor, wear-resistant coatings, and as a component in composite materials.[5][6]

Physical and Chemical Properties

TiB₂ exhibits remarkable chemical inertness. It is stable in contact with pure iron, more so than tungsten carbide or silicon nitride.[5] It resists oxidation in air at temperatures up to 1100 °C and is stable in hydrochloric and hydrofluoric acids.[3][5][7] However, it can be attacked by alkalis, nitric acid, and sulfuric acid.[5][7]

Table 1: Physical and Chemical Properties of this compound (TiB₂) Powder

| Property | Value | References |

| Appearance | Gray or gray-black powder | [3][4] |

| Crystal Structure | Hexagonal (AlB₂) | [3][4] |

| Density | 4.50 - 4.52 g/cm³ | [2][8] |

| Melting Point | 2970 - 3225 °C | [1][5] |

| Molar Mass | 69.49 g/mol | [2] |

| Solubility | Insoluble in water | |

| Oxidation Resistance in Air | Up to 1100 °C | [3][5] |

| Chemical Stability | Resistant to HCl and HF; reacts with H₂SO₄, HNO₃, and alkalis | [5][7] |

Mechanical Properties

The mechanical strength of TiB₂ is a key attribute, characterized by its extreme hardness, which is retained even at high temperatures.[5]

Table 2: Mechanical Properties of this compound (TiB₂) Powder

| Property | Value | References |

| Vickers Hardness | 33 - 34 GPa | [9] |

| Elastic (Young's) Modulus | 510 - 575 GPa | [10] |

| Flexural Strength | 350 - 575 MPa | [10] |

| Compressive Strength | 670 MPa | [10] |

| Fracture Toughness (K_IC) | 5.0 - 7.0 MPa·m¹/² | [10] |

| Poisson's Ratio | 0.18 - 0.20 | [10] |

Thermal and Electrical Properties

Contrary to most ceramics, TiB₂ is a good conductor of both heat and electricity.[5][10]

Table 3: Thermal and Electrical Properties of this compound (TiB₂) Powder

| Property | Value | References |

| Thermal Conductivity | 60 - 120 W/(m·K) | [5] |

| Coefficient of Thermal Expansion | 6.4 x 10⁻⁶ /K | [10] |

| Electrical Resistivity | 9 - 15 µΩ·cm | [11] |

| Specific Heat Capacity | 554 - 601 J/(kg·K) | [12] |

Synthesis of this compound (TiB₂) Powder

This compound does not occur naturally and is synthesized through various high-temperature methods.[5] Common techniques include carbothermic reduction, borothermic/borocarbothermic reduction, and self-propagating high-temperature synthesis (SHS).[6][7][13]

Carbothermic Reduction

This method involves the reduction of titanium dioxide (TiO₂) and boron trioxide (B₂O₃) with carbon at high temperatures.[6]

Self-Propagating High-Temperature Synthesis (SHS)

SHS is a method that utilizes the exothermic reaction between titanium and boron powders.[5] Once initiated by a localized energy source, a combustion wave propagates through the reactants, converting them into TiB₂.[14][15]

Experimental Protocols

Detailed methodologies for the characterization of TiB₂ powder are crucial for obtaining reliable and reproducible data.

Particle Size Analysis by Laser Diffraction (ISO 13320)

This technique determines the particle size distribution by measuring the angular variation in intensity of light scattered as a laser beam passes through a dispersed particulate sample.[12][16]

Methodology:

-

Sample Preparation: A representative sample of TiB₂ powder is dispersed in a suitable liquid medium (e.g., deionized water with a surfactant) to form a stable suspension. Ultrasonic agitation is often used to break up agglomerates.

-

Instrument Setup: The laser diffraction instrument is aligned and calibrated using standard reference materials. The appropriate optical model (e.g., Mie theory) is selected based on the optical properties of TiB₂.[10]

-

Measurement: The suspension is circulated through the measurement cell of the instrument. The laser beam is passed through the suspension, and the scattered light is detected by an array of photodetectors at various angles.

-

Data Analysis: The instrument's software analyzes the scattering pattern to calculate the particle size distribution, typically reported as a volume-based distribution.

Crystal Structure Analysis by X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases present in the TiB₂ powder and to determine its crystal structure parameters.[17][18]

Methodology:

-

Sample Preparation: A small amount of the TiB₂ powder is finely ground and packed into a sample holder to ensure a flat, smooth surface.

-

Instrument Setup: The X-ray diffractometer is configured with a specific X-ray source (e.g., Cu Kα radiation). The instrument is calibrated for angular position.

-

Data Collection: The sample is irradiated with the X-ray beam over a specific range of 2θ angles. The intensity of the diffracted X-rays is recorded as a function of the 2θ angle.

-

Data Analysis: The resulting diffraction pattern is analyzed by identifying the peak positions and intensities. These are compared to standard diffraction patterns from databases (e.g., ICDD) to confirm the presence of the hexagonal TiB₂ phase and to identify any impurities.[18]

Hardness Measurement (Vickers Hardness Test - ASTM C1327)

The Vickers hardness test measures the resistance of a material to plastic deformation from a standard source.[1][3]

Methodology:

-

Sample Preparation: A dense, polished specimen is prepared by consolidating the TiB₂ powder, for example, by hot pressing. The surface to be indented must be smooth and flat.[3]

-

Indentation: A diamond indenter in the shape of a square-based pyramid is pressed into the surface of the specimen with a specific test force for a set dwell time (typically 10-15 seconds).[1]

-

Measurement: After the force is removed, the two diagonals of the resulting indentation are measured using a calibrated microscope.[3]

-

Calculation: The Vickers hardness (HV) is calculated from the applied force and the average length of the diagonals of the indentation.

Fracture Toughness (Single-Edge Precracked Beam - ASTM C1421)

This method determines the resistance of a material to the propagation of a pre-existing crack.[6][19]

Methodology:

-

Specimen Preparation: A rectangular beam of dense TiB₂ is prepared. A sharp precrack is introduced from a machined notch using a bridge-compression method.[20]

-

Testing: The precracked beam is loaded in three-point or four-point bending until fracture occurs. The load at which fracture initiates is recorded.

-

Measurement: The dimensions of the test beam and the length of the precrack are accurately measured.

-

Calculation: The fracture toughness (K_IC) is calculated from the fracture load, specimen geometry, and crack length using standard stress intensity factor equations.

Thermal Conductivity (Guarded Hot Plate Method - ASTM C177)

This is an absolute method for determining the thermal conductivity of a material.[21][22]

Methodology:

-

Sample Preparation: Two identical flat, parallel-surfaced specimens of dense TiB₂ are prepared.

-

Apparatus Setup: The specimens are placed on either side of a main heater plate. This assembly is then placed between two auxiliary heaters (guard heaters) and two cold plates. The guard heaters are maintained at the same temperature as the main heater to prevent radial heat loss.[23]

-

Measurement: A known electrical power is supplied to the main heater, creating a steady, one-dimensional heat flow through the specimens. The temperature difference across each specimen is measured with thermocouples once thermal equilibrium is reached.

-

Calculation: The thermal conductivity is calculated from the power input, the specimen thickness, the area of the heater, and the measured temperature difference.

Electrical Resistivity (Four-Point Probe Method)

This method is used to measure the electrical resistivity of a material, minimizing the influence of contact resistance.[24][25]

Methodology:

-

Sample Preparation: A flat, smooth sample of consolidated TiB₂ is prepared.

-

Probe Contact: A four-point probe head, consisting of four equally spaced, co-linear probes, is brought into contact with the sample surface.

-

Measurement: A constant current is passed through the two outer probes, and the resulting voltage drop is measured between the two inner probes.[11]

-

Calculation: The sheet resistance is calculated from the measured current and voltage, and if the thickness of the sample is known, the bulk resistivity can be determined.

Oxidation Resistance (Thermogravimetric Analysis - TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, providing information on its oxidative stability.[26][27][28]

Methodology:

-

Sample Preparation: A small, accurately weighed amount of TiB₂ powder is placed in a tared TGA crucible (typically alumina (B75360) or platinum).

-

Instrument Setup: The TGA is programmed with a specific temperature profile (e.g., heating at a constant rate in an air or oxygen atmosphere).

-

Measurement: The sample is heated according to the program, and its mass is continuously monitored by a highly sensitive balance.

-

Data Analysis: The resulting TGA curve (mass vs. temperature/time) is analyzed to determine the onset temperature of oxidation (indicated by a weight gain) and the extent of oxidation at different temperatures.[29]

References

- 1. ggsceramic.com [ggsceramic.com]

- 2. "ASTM C1327: Vickers Hardness Test for Ceramics" [bsbedge.com]

- 3. matestlabs.com [matestlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. ias.ac.in [ias.ac.in]

- 6. infinitalab.com [infinitalab.com]

- 7. atlantis-press.com [atlantis-press.com]

- 8. [PDF] Self-spreading high-temperature synthesis of TiB2 powder | Semantic Scholar [semanticscholar.org]

- 9. nanofab.utah.edu [nanofab.utah.edu]

- 10. researchgate.net [researchgate.net]

- 11. Four-Point Probe Operation – Research Core Facilities [cores.research.utdallas.edu]

- 12. BS ISO 13320:2020 | 31 Jul 2020 | BSI Knowledge [knowledge.bsigroup.com]

- 13. ias.ac.in [ias.ac.in]

- 14. chemistry.illinois.edu [chemistry.illinois.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. worldagroforestry.org [worldagroforestry.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. scribd.com [scribd.com]

- 20. ntrs.nasa.gov [ntrs.nasa.gov]

- 21. infinitalab.com [infinitalab.com]

- 22. Guarded-Hot-Plate method for determining thermal conductivity (GHP) | tec-science [tec-science.com]

- 23. vbn.aau.dk [vbn.aau.dk]

- 24. Four-Point Probe Manual [four-point-probes.com]

- 25. Four Point Probe Measurement Explained [suragus.com]

- 26. researchgate.net [researchgate.net]

- 27. etamu.edu [etamu.edu]

- 28. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Sol-Gel Synthesis of Titanium Diboride Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sol-gel synthesis of titanium diboride (TiB₂) nanoparticles, a material of significant interest for various advanced applications. The document details the underlying chemical principles, experimental protocols, and the influence of synthesis parameters on the final product characteristics.

Introduction

This compound (TiB₂) is an ultra-high temperature ceramic renowned for its exceptional properties, including high hardness, high melting point, excellent wear resistance, and good electrical conductivity. In nanoparticle form, these properties are further enhanced, opening up new possibilities in fields such as composite materials, cutting tools, and coatings. The sol-gel method offers a versatile and cost-effective route for synthesizing TiB₂ nanoparticles with high purity and controlled morphology.[1] This method allows for atomic-level mixing of precursors, leading to uniform and nano-sized particles at lower synthesis temperatures compared to traditional solid-state reactions.

The Sol-Gel Process for this compound Synthesis

The sol-gel synthesis of TiB₂ is a multi-step process that begins with the formation of a stable colloidal suspension (sol) of precursors. This is followed by the formation of a gel, a three-dimensional network of particles. The gel is then dried and subjected to a high-temperature carbothermal reduction to yield the final TiB₂ nanoparticles.

A common approach involves the use of a titanium alkoxide (e.g., titanium tetra-isopropoxide or tetrabutyl titanate) as the titanium source and boric acid as the boron source.[2] A chelating agent, such as citric acid or sorbitol, is often employed to form stable complexes with the metal ions, preventing premature precipitation.[1] A polyhydroxyl alcohol, like ethylene (B1197577) glycol, can then be added to facilitate the formation of a polymeric resin network upon heating. This resin intimately traps the titanium and boron precursors, ensuring a homogeneous distribution.

The final and most critical step is the carbothermal reduction of the precursor gel. In this stage, the organic components of the gel act as a carbon source, reducing the titanium and boron oxides to form this compound at elevated temperatures, typically ranging from 1100°C to 1500°C.

Experimental Protocols

This section provides detailed methodologies for two common sol-gel based routes for TiB₂ nanoparticle synthesis.

Sorbitol-Based Sol-Gel Method

This method utilizes sorbitol as a complexing agent and carbon source.

Materials:

-

Boric acid (H₃BO₃)

-

Sorbitol (C₆H₁₄O₆)

-

Tetrabutyl titanate (C₁₆H₃₆O₄Ti)

-

Ethanol (C₂H₅OH)

-

Acetylacetone (B45752) (C₅H₈O₂)

Procedure:

-

Preparation of Boric Acid Solution (Solution 1):

-

Dissolve boric acid and sorbitol in ethanol. The molar ratio of boric acid to tetrabutyl titanate should be between 2.5:1 and 3.5:1, and the molar ratio of sorbitol to tetrabutyl titanate should be between 4:1 and 7:1.[1]

-

Heat the mixture in a water bath at 60-80°C with stirring for 30-60 minutes until a clear solution is obtained.[1]

-

Cool the solution to room temperature.

-

-

Preparation of Organic Titanium Solution (Solution 2):

-

Mix tetrabutyl titanate with acetylacetone and ethanol.

-

-

Formation of the Sol:

-

Slowly add Solution 2 to Solution 1 under continuous stirring.

-

Stir the resulting mixture for 30-60 minutes to obtain a transparent yellow sol.[1]

-

-

Gelation and Drying:

-

Place the sol in an oven at 60-80°C for 6-8 hours to form a gel.[1]

-

Dry the gel to obtain the precursor powder.

-

-

Carbothermal Reduction:

-

Calcine the precursor powder in a tube furnace under an inert atmosphere (e.g., argon).

-

A typical calcination temperature is around 1500°C for 1 hour.[1]

-

Pechini Method (Citric Acid-Based)

The Pechini method is a modification of the sol-gel process that utilizes the polyesterification reaction between a chelating agent (citric acid) and a polyhydroxyl alcohol (ethylene glycol).

Materials:

-

Titanium precursor (e.g., titanium tetra-isopropoxide)

-

Boron precursor (e.g., boric acid)

-

Citric acid

-

Ethylene glycol

Procedure:

-

Chelation:

-

Dissolve the titanium and boron precursors in a solution of citric acid. The citric acid forms chelates with the titanium ions.

-

-

Polyesterification:

-

Add ethylene glycol to the solution.

-

Heat the mixture to promote the polyesterification reaction between citric acid and ethylene glycol, resulting in a polymeric resin that entraps the metal chelates.

-

-

Drying and Precursor Formation:

-

Evaporate the excess solvent to obtain a solid precursor material.

-

-

Carbothermal Reduction:

-

Heat the precursor under an inert atmosphere. The carbothermal reduction of the gel can lead to the formation of TiB₂ at temperatures as low as 1200°C for 2 hours.

-

Data Presentation

The properties of sol-gel synthesized TiB₂ nanoparticles are highly dependent on the synthesis parameters. The following tables summarize key quantitative data from various studies.

| Precursors | Method | B:Ti Molar Ratio | C:Ti Molar Ratio | Calcination Temp. (°C) | Particle Size (nm) | Specific Surface Area (m²/g) | Purity (%) | Reference |

| Tetrabutyl titanate, Boric acid, Sorbitol | Sol-Gel | 2.5-3.5 | 4-7 | 1500 | 50-120 | - | >96 | [1] |

| Titanium isopropoxide, Trimethyl borate | Sol-Gel | - | - | 1400 | < 50 | ~153.42 | - | [2] |

| Titanium tetra-isopropoxide, Boron carbide | Sol-Gel | - | - | - | < 100 | - | - | |

| TTIP, Boron oxide, Aluminum | Sol-Gel | - | - | - | 10-30 | - | - | [3] |

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the chemical relationships in the sol-gel synthesis of TiB₂ nanoparticles.

Conclusion

The sol-gel method provides a robust and adaptable platform for the synthesis of high-purity this compound nanoparticles. By carefully controlling the precursor chemistry, pH, and thermal processing conditions, it is possible to tailor the particle size, surface area, and crystallinity of the final product. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists working on the development of advanced ceramic materials. The continued exploration of sol-gel synthesis routes is expected to further unlock the potential of TiB₂ nanoparticles in a wide range of technological applications.

References

Self-Propagating High-Temperature Synthesis (SHS) of Titanium Diboride (TiB₂): A Technical Guide

Introduction

Titanium diboride (TiB₂) is a prominent ultra-high temperature ceramic renowned for its exceptional properties, including a high melting point (approx. 3225°C), significant hardness, excellent thermal and electrical conductivity, and remarkable chemical inertness.[1][2] These characteristics make it a candidate material for applications in cutting tools, armor, refractory coatings, and electrodes for aluminum smelting. Traditional synthesis methods, such as carbothermal reduction, often require high temperatures for extended periods, making them energy-intensive.[3] Self-propagating high-temperature synthesis (SHS), also known as combustion synthesis, presents an energy-efficient, rapid, and cost-effective alternative for producing high-purity TiB₂ powders.[1][4]

The SHS process leverages a highly exothermic reaction that, once initiated by a localized energy source, becomes self-sustaining and propagates through the reactant mixture as a combustion wave.[1] This guide provides an in-depth technical overview of the SHS process for TiB₂ synthesis, detailing common reaction systems, experimental protocols, the influence of key parameters, and the characteristics of the resulting materials.

Core Principles and Reaction Systems

The synthesis of TiB₂ via SHS can be broadly categorized into two main routes: direct synthesis from elemental powders and metallothermic reduction of titanium and boron oxides.

-

Direct Synthesis (Elemental Reaction) : This is the most direct route, involving the highly exothermic reaction between titanium and amorphous boron powders. The reaction is characterized by a high adiabatic temperature, estimated to be around 3190 K to 3450 K.[1][5]

-

Reaction : Ti + 2B → TiB₂

-

-

Metallothermic Reduction : This route employs more stable and less expensive oxide precursors (like TiO₂ and B₂O₃) and a highly reactive metallic reducing agent, typically magnesium (Mg) or aluminum (Al).[2][3] The reaction produces TiB₂ along with metal oxide byproducts, which must be subsequently removed through a leaching process.

-

Common Reaction (Mg Reductant) : TiO₂ + B₂O₃ + 5Mg → TiB₂ + 5MgO

-

Alternative Reaction (Al Reductant) : 3TiO₂ + 3B₂O₃ + 10Al → 3TiB₂ + 5Al₂O₃[2]

-

The choice of reaction system influences the process dynamics, product purity, and post-processing requirements.

Experimental Protocols and Methodologies

Detailed experimental procedures are crucial for controlling the SHS reaction and obtaining TiB₂ with desired characteristics. Below are generalized protocols for the primary SHS routes.

Protocol 1: Direct Synthesis from Elemental Powders (Ti + 2B)

This protocol is based on the direct reaction between titanium and boron.[1]

1. Reactant Preparation:

- Use elemental titanium powder (e.g., < 45 µm particle size) and amorphous 'brown' boron powder (e.g., 98.6% purity).[1]

- Weigh the powders to the desired stoichiometric ratio (atomic ratio of Ti:B = 1:2).

- Homogenize the mixture by dry mixing in a ball mill for approximately 2 hours to ensure uniform reactant distribution.[1]

2. Sample Compaction:

- Uniaxially cold-press the homogeneous powder mixture into cylindrical compacts (green bodies) using a hardened steel die.[1]

- Compaction pressures can vary, influencing the green density of the compact, which in turn affects the combustion behavior. Porosity can range from 49% to 61%.[1]

3. SHS Reaction:

- Place the green body into a reaction chamber (e.g., a quartz reactor) on a suitable substrate like a graphite (B72142) crucible.[1]

- Evacuate the chamber to create a dynamic vacuum or fill it with an inert gas like Argon to prevent oxidation.[1][6]

- Initiate the reaction at one end of the compact using a localized heat source, such as an electrically heated tungsten or Kanthal wire spiral.[1][7]

- Once ignited, the exothermic reaction becomes self-sustaining and propagates as a combustion wave through the compact.[1]

4. Product Recovery and Analysis:

- Allow the reacted sample to cool to room temperature within the chamber.

- The resulting product is a porous, crystalline TiB₂ monolith.

- Characterize the final product using techniques like X-ray Diffraction (XRD) for phase analysis and Scanning Electron Microscopy (SEM) for microstructural examination.[1]

Protocol 2: Metallothermic Reduction Synthesis (TiO₂-B₂O₃-Mg System)

This protocol describes a common method involving the reduction of oxides by magnesium, often followed by a purification step.[3][4]

1. Reactant Preparation:

- Use commercially pure powders of titanium dioxide (TiO₂), boric acid (H₃BO₃) or boron trioxide (B₂O₃), and magnesium (Mg) as the reductant.[4]

- To control the reaction temperature and subsequent particle size, an inert diluent such as NaCl may be added to the mixture in varying weight percentages.[4]

- Mix the powders stoichiometrically (e.g., TiO₂ + B₂O₃ + 5Mg). The amount of Mg can be varied (e.g., 90% to 110% of stoichiometric requirement) to study its effect.[6]

- Ensure homogeneous mixing, for example, in a satellite mill.[8]

2. Sample Compaction and Reaction:

- Press the powder mixture into a compact.

- Place the compact in a resistance-heating furnace or a similar SHS reactor under an inert atmosphere (e.g., Argon).[4][6]

- Initiate the reaction by heating the sample. Ignition temperatures are typically around 680-950°C.[4][8] Alternatively, a hot filament can be used for ignition.[4]

3. Post-SHS Purification (Leaching):

- The primary SHS product is a composite of TiB₂ and magnesium-containing byproducts like MgO, Mg₃(BO₃)₂, and residual Mg.[3]

- Crush the composite product.

- To remove the unwanted byproducts, perform acid leaching. A common method is to use hot hydrochloric acid (HCl).

- Leaching Parameters : Stir the crushed product in a 9.3 M HCl solution for 30 minutes at a temperature of 80°C.[3] These parameters can be optimized for purity.

- After leaching, wash the powder repeatedly with distilled water and dry it to obtain purified TiB₂.

Visualization of SHS Processes

Diagrams created using the DOT language provide a clear visual representation of the workflows and relationships in the SHS process.

Caption: General experimental workflow for the SHS of TiB₂.

Caption: Reaction pathways for elemental and metallothermic SHS of TiB₂.

Caption: Logical relationships of key SHS process parameters.

Quantitative Data Summary

The following tables summarize key quantitative data from various SHS studies on TiB₂.

Table 1: Reactant Systems and Products

| Reactant System | Key Byproducts | Post-Processing | Reference |

|---|---|---|---|

| Ti + 2B | None (in ideal conditions) | None required | [1] |

| TiO₂ + B₂O₃ + 5Mg | MgO, Mg₃(BO₃)₂, Mg | Hot HCl Leaching | [3] |

| TiO₂ + H₃BO₃ + Mg | MgO, Mg₂TiO₄, Mg₃B₂O₆ | HCl Leaching | [4] |

| Ti + 2B + nSi | Si | Milling | [9] |

| TiO₂ + B₂O₃ + Al + CaO | Al₂O₃, CaO-Al₂O₃ phases | HCl Leaching |[2] |

Table 2: Influence of Experimental Parameters on Product Characteristics

| Parameter | Variation | Effect | Reference |

|---|---|---|---|

| Mg Stoichiometry | Increased from 0.8 to 1.2 of stoichiometric ratio | Decreased mean TiB₂ crystallite size from 36 nm to 20 nm | [4] |

| Diluent (NaCl) | Addition of NaCl | Decreased particle size of TiB₂; 5% NaCl addition resulted in a specific surface area of 11.78 m²/g | [4][10] |

| Initial Porosity | Increased from 49% to 61% in Ti-B system | Decreased peak combustion temperature by ~500°C | [1] |

| Leaching Temperature | Increased from room temp to 80°C (9.3 M HCl) | Complete removal of Mg-containing byproducts, yielding >98% pure TiB₂ | [3] |

| Reaction Atmosphere | Argon vs. Atmospheric | Argon atmosphere determined as optimum for purity | [6] |

| Mechanical Activation | Increased activation time (60s to 180s) before SHS | Increased average TiB₂ particle size from 0.77 µm to 1.5 µm |[11] |

Table 3: Properties of SHS-Synthesized TiB₂

| Property | Value | Synthesis Conditions | Reference |

|---|---|---|---|

| Purity | 98.4% (min) | TiO₂-B₂O₃-Mg system, leached with 9.3 M HCl at 80°C | [3] |

| Average Particle Size | 536 nm | TiO₂-B₂O₃-Mg system, leached with 9.3 M HCl at 80°C | [3] |

| Average Particle Size | 80 nm | TiO₂-H₃BO₃-Mg system with 1.2 stoichiometric ratio of Mg | [4] |

| Crystallite Size | 20 nm | TiO₂-H₃BO₃-Mg system with 1.2 stoichiometric ratio of Mg | [4] |

| Relative Density (Sintered) | 94.9% | Sintered (SPS) from SHS powder at 1500°C, 50 MPa | [3] |

| Microhardness (Sintered) | 24.56 GPa | Sintered (SPS) from SHS powder at 1500°C, 50 MPa |[3] |

Table 4: Thermodynamic and Kinetic Data

| Parameter | Value | System / Conditions | Reference |

|---|---|---|---|

| Adiabatic Temperature (Tad) | ~3450 K | Ti + 2B | [5] |

| Activation Energy (Ea) | 539 kJ/mol | Ti + 2B reaction | [5][12] |

| Activation Energy (Ea) | 184 kJ/mol | Ti-B-Si system (slow combustion step) | [9] |

| Combustion Temperature | 1320 - 1720 °C | TiB₂–MgAl₂O₄ composite formation via metallothermic SHS | [13] |

| Combustion Wave Velocity | 3.9 - 5.7 mm/s | TiB₂–MgAl₂O₄ composite formation via metallothermic SHS |[13] |

Conclusion

Self-propagating high-temperature synthesis is a highly effective and versatile method for producing this compound powders and composites. By carefully selecting the reactant system—either direct elemental synthesis or metallothermic reduction—and controlling key process parameters such as reactant stoichiometry, particle size, green density, and the use of diluents, it is possible to tailor the properties of the final TiB₂ product. The primary advantages of SHS include its speed, energy efficiency, and the potential for high-purity products, especially when combined with post-synthesis purification techniques like acid leaching. The quantitative data and protocols provided in this guide serve as a foundational resource for researchers and scientists aiming to utilize the SHS technique for the fabrication of advanced TiB₂-based materials.

References

- 1. ias.ac.in [ias.ac.in]

- 2. materialsscience.pwr.wroc.pl [materialsscience.pwr.wroc.pl]

- 3. cdm21054.contentdm.oclc.org [cdm21054.contentdm.oclc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of this compound Nanoparticles by Volume Combustion Synthesis Method [metalleng.ir]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Effect of Mechanical Activation of Al-Ti-B Powder Mixture on Phase Composition and Structure of Al-TiB2 Composite Materials Obtained by Self-Propagating High-Temperature Synthesis (SHS) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to Carbothermic Reduction for Titanium Diboride (TiB₂) Powder Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the carbothermic reduction method for synthesizing high-purity titanium diboride (TiB₂) powder. TiB₂ is a material of significant interest due to its exceptional properties, including a high melting point, extreme hardness, excellent thermal and electrical conductivity, and chemical inertness. These characteristics make it a promising candidate for various applications, such as cutting tools, wear-resistant coatings, armor, and cathode materials in aluminum electrolysis. This document details the underlying chemical principles, experimental methodologies, and key parameters influencing the synthesis process and the final product characteristics.

Core Principles of Carbothermic Reduction for TiB₂ Synthesis

The carbothermic reduction process for TiB₂ synthesis is a high-temperature solid-state reaction involving a titanium source (typically titanium dioxide, TiO₂), a boron source (such as boric acid, H₃BO₃, or boron carbide, B₄C), and a carbon source (like carbon black, graphite (B72142), or activated charcoal). The overall reaction aims to reduce titanium dioxide and the boron precursor in the presence of carbon to form this compound.

The synthesis is a complex process that can proceed through various intermediate reactions and phases. Thermodynamic analyses and experimental studies suggest that the formation of TiB₂ often involves the initial carbothermal reduction of TiO₂ to sub-oxides (e.g., Ti₃O₅, Ti₂O₃) and titanium carbide (TiC).[1][2][3] Subsequently, these intermediates react with the boron source and carbon to yield the final TiB₂ product. The volatility of boron-containing species, such as B₂O₃, at high temperatures presents a challenge that often requires the use of excess boron source to ensure complete conversion.[1][4]

Experimental Protocols

The successful synthesis of TiB₂ powder via carbothermic reduction is highly dependent on the precise control of several experimental parameters. The following sections outline typical experimental procedures and key variables.

Starting Materials

A variety of precursor materials can be utilized for the carbothermic reduction synthesis of TiB₂. The choice of precursors can significantly impact the reaction kinetics and the properties of the final powder.

-

Titanium Source: Anatase or rutile TiO₂ powder is the most common and cost-effective titanium source.[5][6]

-

Boron Source: Boric acid (H₃BO₃), boron oxide (B₂O₃), and boron carbide (B₄C) are frequently used.[5][7][8] H₃BO₃ is often preferred due to its lower cost, though it decomposes to B₂O₃ upon heating. B₄C can act as both a boron and a partial carbon source.[4]

-

Carbon Source: Common carbon sources include carbon black, graphite, activated carbon, and even sucrose.[9][10] The reactivity and particle size of the carbon source can influence the reaction temperature and the purity of the final product.

General Experimental Workflow

The typical experimental workflow for the carbothermic synthesis of TiB₂ powder is as follows:

Caption: Generalized experimental workflow for TiB₂ powder synthesis.

-

Precursor Preparation: The starting materials are weighed according to the desired stoichiometry and thoroughly mixed. Ball milling is often employed to ensure homogeneity and reduce the particle size of the precursors, which can enhance reaction rates.[5]

-

Calcination: The precursor mixture is placed in a furnace, typically in a graphite crucible, and heated to the target reaction temperature under an inert atmosphere (e.g., argon) to prevent oxidation.[6][7]

-

Post-Processing: After cooling, the product may undergo further milling to break up agglomerates. Purification steps, such as acid leaching, can be used to remove unreacted carbon and other impurities.[10]

-

Characterization: The final powder is characterized using techniques like X-ray diffraction (XRD) to determine the phase composition and scanning electron microscopy (SEM) to observe the particle morphology and size.[4][5]

Key Synthesis Parameters and Their Effects

The properties of the synthesized TiB₂ powder are highly sensitive to the reaction conditions. The table below summarizes the effects of key parameters based on various studies.

| Parameter | Range/Value | Effect on TiB₂ Synthesis | Source |

| Reaction Temperature | 1000 - 1900 °C | Higher temperatures generally lead to higher purity and crystallinity but can also cause particle growth and agglomeration. The formation of TiB₂ may not occur or be incomplete at lower temperatures. | [6][11] |

| Holding Time | 15 - 90 min | Longer holding times can promote the completion of the reaction and increase the yield of TiB₂, but excessive time may lead to significant grain growth. | [2][7] |

| Molar Ratio of Reactants | Stoichiometric or with excess Boron/Carbon | An excess of the boron source is often used to compensate for its volatilization at high temperatures. An excess of carbon may be needed to ensure complete reduction but can lead to residual carbon in the final product. | [4][10] |

| Atmosphere | Inert (e.g., Argon) | An inert atmosphere is crucial to prevent the oxidation of reactants and the final TiB₂ product. | [6][7] |

| Carbon Source | Carbon Black, Graphite, Sucrose, etc. | The reactivity of the carbon source can influence the reaction temperature and the morphology of the resulting TiB₂ powder. For instance, carbon black has been shown to produce high-purity TiB₂. | [9] |

Reaction Pathways and Mechanisms

The carbothermic reduction of TiO₂ to TiB₂ is not a single-step reaction but rather a complex series of transformations. Several reaction pathways have been proposed based on thermodynamic analysis and experimental evidence.

A commonly accepted mechanism involves the initial formation of titanium carbide (TiC), which then reacts with the boron source to form TiB₂.[1][12] Another proposed pathway involves the formation of titanium sub-oxides and titanium borates as intermediates.[2][5]

Caption: Proposed reaction pathways for TiB₂ synthesis.

The specific reaction pathway that dominates can depend on the experimental conditions, such as the temperature, heating rate, and the nature of the precursors used.

Characterization of Synthesized TiB₂ Powder

The quality of the synthesized TiB₂ powder is assessed through various characterization techniques.

| Characterization Technique | Information Obtained |

| X-ray Diffraction (XRD) | Phase identification, purity assessment, and crystallite size estimation. |

| Scanning Electron Microscopy (SEM) | Particle morphology, size, and degree of agglomeration. |

| Energy Dispersive X-ray Spectroscopy (EDS) | Elemental composition and detection of impurities. |

| Laser Particle Size Analysis | Quantitative measurement of the particle size distribution. |

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the carbothermic synthesis of TiB₂ powder.

Table 1: Synthesis Parameters and Resulting Particle Size

| Titanium Source | Boron Source | Carbon Source | Temperature (°C) | Holding Time (min) | Resulting Particle Size | Source |

| TiO₂ | B₄C | Carbon Black | 1600 | 30 | 0.5 - 1.0 µm | [13] |

| TiO₂ | H₃BO₃ | Carbon Black | 1700 | 30 | ~10.0 µm | [13] |

| TiO₂ | B₄C | Petroleum Coke | 1800 | - | ~0.8 µm | [13] |

| TiO₂ | B₄C | - | 1200 | - | Submicron (300 nm - 1 µm) | [1] |

| TiO₂ | H₃BO₃ | Carbon | 1400 | 60 | - | [6] |

| TiO₂ | B₄C | Activated Charcoal | - | 20 | 5 µm | [4] |

| TiO₂ | H₃BO₃ | Petroleum Coke | - | - | 5 µm | [10] |

| TiO₂ | B₄C | Carbon Black | 1700 | 30 | 0.5 - 1.0 µm | [7] |

Table 2: Purity and Yield of Synthesized TiB₂

| Precursors | Temperature (°C) | Purity (%) | Yield (%) | Notes | Source |

| TiO₂, H₃BO₃, C | 1473 K (~1200 °C) | - | > 90 | After 3 hours of isothermal synthesis. | [12] |

| TiO₂, H₃BO₃, C | - | > 99 | - | After purification by pickling and reverse flotation. | [10] |

| TiO₂, H₃BO₃, Carbon Black | - | > 98 | - | Impurities include 1.02% C and 0.72% O. | [9] |

| TiO₂, B₄C, C | 1500 | - | - | X-ray-pure TiB₂ powder synthesized. | [2] |

Conclusion

The carbothermic reduction method is a versatile and economically viable route for the synthesis of this compound powder. By carefully controlling experimental parameters such as temperature, holding time, precursor types, and stoichiometry, it is possible to tailor the properties of the final TiB₂ powder, including its purity, particle size, and morphology. A thorough understanding of the underlying reaction mechanisms and the influence of each parameter is crucial for optimizing the synthesis process to meet the specific requirements of various advanced applications. Further research into lowering the synthesis temperature and controlling the particle morphology at the nanoscale will continue to drive the development of this important ceramic material.

References

- 1. Synthesis of Submicron-Sized TiB2 Powders by Reaction of TiC, B4C, and Ca in Molten CaCl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Studies on synthesis and characterization of this compound powders [ore.immt.res.in]

- 5. researchgate.net [researchgate.net]

- 6. tf.uns.ac.rs [tf.uns.ac.rs]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of TiB2 Ultrafine Powders by Carbothermal Reduction | Scientific.Net [scientific.net]

- 9. Synthesis of Superfine TiB2 Powders by Low-Temperature Carbotherm...: Ingenta Connect [ingentaconnect.com]

- 10. atlantis-press.com [atlantis-press.com]

- 11. Synthesis of B 4 C–TiB 2 composition powder mixtures by carbidobor reduction using nanofibrous carbon for ceramic fabrication | Gudyma | Powder Metallurgy аnd Functional Coatings (Izvestiya Vuzov. Poroshkovaya Metallurgiya i Funktsional'nye Pokrytiya) [powder.misis.ru]

- 12. researchgate.net [researchgate.net]

- 13. lidsen.com [lidsen.com]

A Comprehensive Technical Guide to the Mechanochemical Synthesis of Nanocrystalline Titanium Diboride (TiB₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanochemical synthesis of nanocrystalline titanium diboride (TiB₂), a material of significant interest due to its exceptional hardness, high melting point, and chemical inertness. The guide details the primary synthesis routes, experimental protocols, and the influence of key processing parameters on the final product characteristics. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through logical diagrams.

Introduction to Mechanochemical Synthesis of Nanocrystalline TiB₂

Mechanochemical synthesis is a solid-state processing technique that utilizes mechanical energy, typically from high-energy ball milling, to induce chemical reactions and structural changes in powdered reactants. This method offers several advantages for the synthesis of nanocrystalline materials like TiB₂, including room temperature processing, the ability to produce non-equilibrium phases, and the formation of nanosized crystallites with high surface areas.

The synthesis of nanocrystalline TiB₂ via mechanochemical routes primarily follows two main pathways:

-

Direct reaction of elemental powders: Titanium (Ti) and Boron (B) powders are milled together, leading to the direct formation of TiB₂.

-

Mechanochemical reduction of oxide precursors: A mixture of titanium dioxide (TiO₂), boron trioxide (B₂O₃), and a reducing agent, typically magnesium (Mg), is milled to induce a reduction-boronation reaction, followed by a purification step to remove byproducts.

Experimental Protocols

This section details the methodologies for the key experimental procedures in the mechanochemical synthesis of nanocrystalline TiB₂.

Materials and Equipment

-

Precursor Materials:

-

Titanium (Ti) powder (e.g., < 45 µm, 99.5% purity)

-

Amorphous Boron (B) powder (e.g., < 1 µm, 99% purity)

-

Titanium Dioxide (TiO₂) powder (anatase or rutile, e.g., < 5 µm, 99.8% purity)

-

Boron Trioxide (B₂O₃) powder (e.g., < 75 µm, 99% purity)

-

Magnesium (Mg) powder (e.g., < 45 µm, 99.8% purity)

-

-

Milling Equipment:

-

High-energy planetary ball mill

-

Hardened steel or tungsten carbide vials and grinding media (balls)

-

-

Process Control Agent (PCA):

-

Stearic acid or methanol (B129727) (optional, to prevent excessive cold welding)

-

-

Purification Chemicals:

-

Hydrochloric acid (HCl) solution (e.g., 1-6 M)

-

Distilled water

-

Milling Procedure

-

Preparation of Reactants: Stoichiometric amounts of the precursor powders are weighed and mixed. For the oxide reduction route, a typical reaction is: TiO₂ + B₂O₃ + 5Mg → TiB₂ + 5MgO. An excess of the reducing agent (e.g., 40 mol% more Mg) is often used to ensure complete reaction.

-

Loading the Mill: The powder mixture and grinding media are loaded into the milling vial inside an inert atmosphere glovebox (e.g., argon) to prevent oxidation. The ball-to-powder weight ratio (BPR) is a critical parameter and is typically in the range of 5:1 to 20:1.

-

Milling: The vials are sealed and placed in the planetary ball mill. The milling is performed at a specific rotation speed for a predetermined duration. The process can be continuous or intermittent with cooling periods to prevent excessive temperature rise.

-

Powder Handling: After milling, the vials are opened inside the glovebox, and the as-milled powder is collected for characterization and, if necessary, purification.

Purification by Leaching (for Oxide Precursor Route)

-

Leaching: The as-milled powder, containing TiB₂ and MgO byproduct, is added to a dilute HCl solution. The MgO reacts with the acid to form soluble MgCl₂, while the chemically inert TiB₂ remains as a solid. The leaching process is typically carried out with stirring for a specific duration.

-

Washing: The solid TiB₂ powder is separated from the solution by filtration or centrifugation. It is then washed repeatedly with distilled water until the pH of the filtrate is neutral, followed by a final wash with ethanol or acetone to aid in drying.

-

Drying: The purified nanocrystalline TiB₂ powder is dried in a vacuum oven at a low temperature (e.g., 60-80 °C) to remove residual water and solvent.

Data Presentation: Influence of Milling Parameters

The following tables summarize quantitative data from various studies on the mechanochemical synthesis of nanocrystalline TiB₂, highlighting the impact of different processing parameters on the final product.

Table 1: Mechanochemical Synthesis of TiB₂ from Elemental Precursors (Ti + 2B)

| Milling Time (h) | Ball-to-Powder Ratio (BPR) | Rotation Speed (rpm) | Milling Atmosphere | Final Crystallite Size (nm) | Reference |

| 20 | Not Specified | Not Specified | Argon | Not Specified (Formation of amorphous Ti(B)) | [1] |

| 60 | Not Specified | Not Specified | Argon | 10 | [1] |

| 60 | Not Specified | Not Specified | Argon | 24 | [2] |

Table 2: Mechanochemical Synthesis of TiB₂ from Oxide Precursors (TiO₂ + B₂O₃ + Mg)

| Milling Time (h) | Ball-to-Powder Ratio (BPR) | Rotation Speed (rpm) | Milling Atmosphere | Final Particle/Crystallite Size (nm) | Reference |

| 10 - 15 | Not Specified | Not Specified | Not Specified | < 200 (particle size) | [3] |

| 15 | Not Specified | Not Specified | Not Specified | Highly faceted particles | [3] |

| 100 | Not Specified | Not Specified | Not Specified | ~50 (particle size) | [3] |

| 4 | Not Specified | Not Specified | Not Specified | MgO-TiB₂ nanocomposite formed | [4] |

Table 3: Influence of Milling Parameters on TiB₂ Particle Size Reduction (Milling of pre-existing TiB₂)

| Milling Time (h) | Ball-to-Powder Ratio (BPR) | Milling Environment | Initial Particle Size (µm) | Final Particle Size (µm) | Reference |

| 2 | 5:1 | Wet | ~1 | 0.06 - 0.33 | [5] |

| 3 | 5:1 | Wet | ~1 | Further reduction | [5] |

| 2 | 3:1 | Wet | ~1 | Less reduction than 5:1 BPR | [5] |

Visualizations: Diagrams of Processes and Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationships between synthesis parameters and final product characteristics.

Caption: Experimental workflow for the mechanochemical synthesis of nanocrystalline TiB₂.

Caption: Logical relationships between milling parameters and product characteristics.

Conclusion

Mechanochemical synthesis is a versatile and effective method for producing nanocrystalline TiB₂. By carefully controlling the experimental parameters, such as the choice of precursors, milling time, ball-to-powder ratio, and rotation speed, it is possible to tailor the crystallite size, purity, and morphology of the final product. This guide provides a foundational understanding of the key principles and experimental protocols involved in this synthesis technique, offering a valuable resource for researchers and scientists working in materials science and related fields. Further research can continue to explore the optimization of these parameters to achieve even finer control over the properties of nanocrystalline TiB₂ for various advanced applications.

References

An In-depth Technical Guide to the Chemical Vapor Deposition of Titanium Diboride Films

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical vapor deposition (CVD) of titanium diboride (TiB₂), a ceramic material renowned for its exceptional hardness, high melting point, and chemical inertness. This document details the underlying chemical principles, experimental procedures, and the influence of various process parameters on the properties of the resulting TiB₂ films. The information is intended to serve as a valuable resource for professionals in research and development seeking to utilize or further investigate this advanced coating technology.

Introduction to Chemical Vapor Deposition of TiB₂

Chemical vapor deposition is a versatile process used to produce high-purity, high-performance solid materials. In the context of this compound, the process typically involves the hydrogen reduction of titanium and boron halides. The most common precursors are titanium tetrachloride (TiCl₄) and boron trichloride (B1173362) (BCl₃), which react on a heated substrate to form a TiB₂ film. The overall chemical reaction can be summarized as follows:

TiCl₄(g) + 2BCl₃(g) + 5H₂(g) → TiB₂(s) + 10HCl(g)[1][2]

This process is highly valued for its ability to create uniform coatings on complex geometries and to produce materials with exceptional purity and density.[3] The properties of the deposited TiB₂ films can be tailored by controlling various process parameters, including temperature, pressure, reactant gas composition, and flow rates.[2] Advanced CVD techniques, such as plasma-enhanced CVD (PECVD) and microwave-assisted CVD, have been developed to allow for deposition at lower temperatures, expanding the range of suitable substrate materials.[4][5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis of TiB₂ films with desired properties. Below are protocols derived from cited literature for thermal and plasma-assisted CVD processes.

Thermal Chemical Vapor Deposition

This protocol is based on the work of Huang et al. for the deposition of TiB₂ on a graphite (B72142) substrate.[1]

Precursors and Carrier Gas:

-

Titanium Tetrachloride (TiCl₄)

-

Boron Trichloride (BCl₃)

-

Hydrogen (H₂)

Deposition Parameters: Two experimental groups with different TiCl₄ flow rates were conducted to investigate the effect on film growth.[1]

| Parameter | Group 1 | Group 2 |

| Substrate | Graphite | Graphite |

| Deposition Temperature | 1223 K (950 °C) | 1223 K (950 °C) |

| Vacuum Degree | 70 mTorr | 70 mTorr |

| H₂ Temperature | 288 K (15 °C) | 288.15 K (15.15 °C) |

| H₂ Pressure | 0.04 MPa | 0.04 MPa |

| H₂ Flow Rate | 0.9 m³/h | 0.9 m³/h |

| TiCl₄ Temperature | 393 K (120 °C) | 393 K (120 °C) |

| TiCl₄ Pressure | 0.06 MPa | 0.06 MPa |

| TiCl₄ Flow Rate | 0.055 m³/h | 0.11 m³/h |

| BCl₃ Temperature | 303 K (30 °C) | 303 K (30 °C) |

| BCl₃ Pressure | 0.06 MPa | 0.06 MPa |

| BCl₃ Flow Rate | 0.085 m³/h | 0.085 m³/h |

| Deposition Time | 3 hours | 3 hours |

Procedure:

-

The graphite substrate is placed in the CVD reactor.

-

The reactor is evacuated to a base pressure of less than 5x10⁻⁶ mTorr.[1]

-

The substrate is heated to the deposition temperature of 1223 K.[1]

-

The precursor gases (TiCl₄ and BCl₃) and the carrier gas (H₂) are introduced into the reactor at the specified flow rates and pressures.

-

The deposition is carried out for the desired duration (3 hours in this study).[1]

-

After deposition, the reactor is cooled down, and the coated substrate is removed for characterization.

Inductively Coupled Plasma Assisted Chemical Vapor Deposition (ICP-CVD)

This method allows for the deposition of hard TiB₂ films at significantly lower temperatures. The following is a general protocol based on the findings of Lee et al.[4]

Precursors and Carrier Gases:

-

Titanium Tetrachloride (TiCl₄)

-

Boron Trichloride (BCl₃)

-

Hydrogen (H₂)

-

Argon (Ar)

Deposition Parameters:

-

Substrates: H13 steel, (100) Si wafer

-

Deposition Temperature: 250 - 400 °C[4]

-

ICP Power: Varied to influence film properties.

Procedure:

-

The substrate is placed in the ICP-CVD reactor.

-

The reactor is evacuated to a suitable base pressure.

-

The substrate is heated to the desired deposition temperature (in the range of 250-400 °C).[4]

-

A gas mixture of TiCl₄, BCl₃, H₂, and Ar is introduced into the reactor.

-

An inductively coupled plasma is generated to assist the chemical reaction.

-

The deposition is carried out, with the ICP power and gas flow ratios controlled to achieve the desired film properties.

-

Post-deposition, the reactor is cooled, and the sample is retrieved.

Data Presentation: Influence of Process Parameters on TiB₂ Film Properties

The properties of TiB₂ films are highly dependent on the deposition conditions. The following tables summarize the quantitative relationships between key process parameters and the resulting film characteristics.

Effect of Precursor Flow Rate on Deposition Rate (Thermal CVD)

| TiCl₄:BCl₃ Molar Ratio | TiCl₄ Flow Rate (m³/h) | Film Thickness (after 3h) | Deposition Rate (µm/h) |

| 1:2 (Theoretical) | 0.055 | 17 µm | ~5.7 |

| 1:1 (TiCl₄ excess) | 0.11 | 22 µm | ~7.3 |

| Data sourced from Huang et al.[1] |

An excess of TiCl₄ was found to increase the growth rate of the TiB₂ film.[1]

Effect of Deposition Temperature and Method on Film Hardness

| CVD Method | Deposition Temperature (°C) | Film Hardness (GPa) |

| ICP-CVD | 250 - 400 | > 40 |

| Plasma-Enhanced CVD (PECVD) | 500 | 23.47 |

| Microwave Heating CVD | 700 | ~25 |

| Microwave Heating CVD | 800 | ~30 |

| Microwave Heating CVD | 900 | ~38 |

| Thermal CVD | < 900 | High (specific value not provided) |

| Data compiled from multiple sources.[2][4][5][7] |

It is evident that plasma-assisted techniques can produce very hard TiB₂ films at significantly lower temperatures compared to thermal CVD methods.[4] In microwave heating CVD, the micro-hardness of the TiB₂ film increases with increasing deposition temperature and microwave power.[5][8]

General Mechanical and Physical Properties of TiB₂

| Property | Value |

| Hardness | 25 - >70 GPa (highly dependent on deposition method and parameters) |

| Elastic Modulus | 340 - 580 GPa |

| Compressive Strength | 1.1 - 1.8 GPa |

| Fracture Toughness | 5.7 - 6.2 MPa·m¹/² |

| Electrical Resistivity (as-deposited PECVD) | as low as 200 µΩ·cm |

| Data compiled from multiple sources.[9][10][11] |

Visualizations: Workflows and Relationships

Experimental Workflow for Thermal CVD of TiB₂

References

- 1. atlantis-press.com [atlantis-press.com]

- 2. uscti.com [uscti.com]

- 3. uscti.com [uscti.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijream.org [ijream.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the High-Temperature Thermal Stability of Titanium Diboride (TiB₂)

For Researchers and Scientists in Materials Science and High-Temperature Applications

Titanium diboride (TiB₂) is an ultra-high-temperature ceramic (UHTC) renowned for its exceptional combination of hardness, high melting point, and thermal conductivity.[1][2] These properties make it a critical material for applications in extreme environments, including aerospace, cutting tools, and wear-resistant coatings.[1][3] This guide provides a detailed overview of its thermal stability, focusing on its intrinsic properties, oxidation behavior at elevated temperatures, and the experimental methods used for its characterization.

Intrinsic Thermal Stability

The robust thermal stability of TiB₂ is rooted in its strong covalent bonds and hexagonal crystal structure.[2] It possesses one of the highest melting points among boride ceramics, ensuring structural integrity at extreme temperatures.[1] In inert or reducing atmospheres, TiB₂ is exceptionally stable.

Table 1: Key Physical and Thermal Properties of this compound